molecular formula C8H15NO2 B097919 3-(Dimethylamino)propyl acrylate CAS No. 18526-07-3

3-(Dimethylamino)propyl acrylate

Cat. No. B097919
CAS RN: 18526-07-3
M. Wt: 157.21 g/mol
InChI Key: UFQHFMGRRVQFNA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propyl acrylate is a chemical compound that serves as a monomer for various polymerization reactions. It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an acrylate moiety. This structure allows it to participate in the formation of polymers with unique properties, such as temperature-responsive behavior and the ability to form inclusion complexes with other molecules like β-cyclodextrin .

Synthesis Analysis

The synthesis of related compounds such as N-[3-(dimethylamino)propyl]methacrylamide and -acrylamide can be achieved through microwave-assisted synthesis, which involves the reaction of 3-dimethylamino-1-propylamine with (meth)acrylic acid without the need for a solvent . Another approach for generating acrylate derivatives is the base-promoted in situ generation of methyl acrylate from dimethyl 3,3'-dithiodipropionate, which can then be used for the alkylation of heterocycles . Additionally, N-[(dimethylamino)ethyl]acrylamide, a polymerizable monomer, can be prepared from acryloyl chloride and 2-dimethylaminoethylamine under optimized reaction conditions .

Molecular Structure Analysis

The molecular structure of acrylate derivatives can be complex, as evidenced by the study of Z/E-isomerism in 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile. This study revealed that the Z and E isomers have similar bond lengths and angles, and the crystal packing of the Z isomer was found to be denser and more stable than that of the E isomer .

Chemical Reactions Analysis

The reactivity of 3-(dimethylamino)propyl acrylate derivatives in radical copolymerization has been explored. For instance, the radical copolymerization of N-[(3-Dimethylamino)propyl] acrylamide with methyl acrylate was carried out, and the monomer reactivity ratios were determined using various methods . These studies help in understanding the polymerization behavior of these monomers and in designing copolymers with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 3-(dimethylamino)propyl acrylate are influenced by their molecular structure. For example, the homopolymers obtained from the microwave-assisted synthesis exhibit lower critical solution temperature (LCST) behavior in water, which can be modified by N-oxidation or by forming a polymer-inclusion complex with β-cyclodextrin . The self-catalyzed degradation of poly(2-dimethylaminoethyl acrylate) in water over time indicates a hydrolysis process that is independent of polymer molecular weight and solution pH, suggesting potential applications in biodegradable materials . The synthesis and characterization of 3-Dimethylamino-N,N-dimethylpropionamide, a related compound, also highlight the importance of reaction conditions in achieving high yields and purity of the final product .

Scientific Research Applications

Microwave-Assisted Synthesis and LCST-Behavior

3-(Dimethylamino)propyl acrylate is utilized in the microwave-assisted synthesis of poly{N-3-(dimethylamino)propylacrylamide}. These polymers exhibit lower critical solution temperature (LCST) behavior in water, influenced by various factors such as pH and the formation of polymer-inclusion complexes (Schmitz & Ritter, 2007).

Solvent-Free Synthesis of Heterocyclic Compounds

The compound is used in eco-friendly transamination and aza-annulation reactions to synthesize new heterocyclic compounds like α-Hetero-β-Hydrazino Acrylates and 1,2-Dihydropyrazol-3-ones, highlighting its role in green chemistry (Meddad et al., 2001).

Influence of Organic Solvent on Association

Studies have been conducted on how different organic solvents affect the association of N-3-(dimethylamino)propylacrylamides, providing insights into the interactions of these compounds in various solvents, which is crucial for their practical applications (Kamorina et al., 2019).

Synthesis of Quaternary Ammonium Salts

3-(Dimethylamino)propyl acrylate is involved in the synthesis of various quaternary ammonium salts, which have demonstrated high inhibitory activity in biological applications, such as reducing superoxide generation in mitochondria (Kushnir et al., 2015).

Radical Copolymerization

The compound is used in the radical copolymerization with other acrylates, contributing to the development of new polymers with diverse applications (Si & Qiu, 1995).

Water-Soluble Thermo-Sensitive Resin

It plays a role in synthesizing water-soluble resins with thermo-sensitive properties, useful in applications like thermal laser imaging (An et al., 2015).

Composite Nanogels

This chemical is integral in fabricating chitosan-based composite nanogels with applications in drug delivery and responsive materials, showcasing its versatility in nanotechnology (He et al., 2019).

Polymeric Nanocarriers

Used in the synthesis of polymeric nanocarriers, it facilitates controlled release of bioactive agents, making it significant in pharmaceutical and medical research (Wang et al., 2013).

Mercury(II) Ion Adsorption

It is a key component in synthesizing resins that are selective adsorbents to mercury(II) ions, demonstrating its environmental application in heavy metal ion removal (Rivas et al., 2002).

Safety And Hazards

3-(Dimethylamino)propyl acrylate is harmful if inhaled, causes severe skin burns and eye damage, and is harmful in contact with skin and if swallowed .

Future Directions

3-(Dimethylamino)propyl acrylate is used in a variety of applications, including as a cationic amide monomer with high hydrolysis resistance . It has a much stronger base strength (Pka=10.35), than DMAEA and dimethylaminoethyl methacrylate . It readily reacts with alkyl halide and with sulfuric ester to form quaternary ammonium salts . It is used in flocculants, chemicals for paper making, dispersants, paints, coating materials, electrodeposition paints, and cosmetic materials .

properties

IUPAC Name

3-(dimethylamino)propyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-4-8(10)11-7-5-6-9(2)3/h4H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQHFMGRRVQFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066382
Record name 2-Propenoic acid, 3-(dimethylamino)propyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)propyl acrylate

CAS RN

18526-07-3
Record name 3-(Dimethylamino)propyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18526-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(dimethylamino)propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018526073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(dimethylamino)propyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(dimethylamino)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)propyl acrylate
Source European Chemicals Agency (ECHA)
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Record name 2-PROPENOIC ACID, 3-(DIMETHYLAMINO)PROPYL ESTER
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
T Fukushima, T Oyama, M Tomoi - Reactive and Functional Polymers, 2003 - Elsevier
Soluble polyimides having pendant carboxyl groups were prepared by a direct one-pot polycondensation of various acid dianhydrides with 3,5-diaminobenzoic acid and bis[4-(3-…
Number of citations: 25 www.sciencedirect.com
AB Cook, R Peltier, M Hartlieb, R Whitfield… - Polymer …, 2018 - pubs.rsc.org
The controlled release of nucleic acids from cationic polymers is an important criteria for the design of gene delivery systems, and can be difficult to achieve due to the persistent positive …
Number of citations: 26 pubs.rsc.org
BL Rivas, SA Pooley, E Aceitón… - Journal of applied …, 2002 - Wiley Online Library
A resin containing 3‐(dimethylamine)propyl acrylate and 4‐vinylpyridine was synthesized by radical polymerization (in 1:1 mole ratio). Ammonium persulfate (0.5 mol %) and N,N′‐…
Number of citations: 17 onlinelibrary.wiley.com
YA Ro - 2007 - koasas.kaist.ac.kr
Grafted Acrylonitrile-Butadiene-Styrene copolymer/layered silicate nanocomposites were prepared via in-situ emulsion polymerization. Acrylonitrile and styrene monomer and …
Number of citations: 0 koasas.kaist.ac.kr
C Mertens, R Aksakal, N Badi, FE Du Prez - Polymer Chemistry, 2021 - pubs.rsc.org
Polyampholytes, widely investigated for their distinct properties, are typically prepared via conventional polymerisation techniques. This results in an ensemble of polymer chains with …
Number of citations: 9 pubs.rsc.org
A Rosenfeld, PA Levkin - Advanced Biosystems, 2019 - Wiley Online Library
Stimuli‐responsive materials find wide applications in different biological and medical settings. Traditionally, stimuli‐responsive materials are synthesized and evaluated individually one…
Number of citations: 11 onlinelibrary.wiley.com
J Yang, Y Mei, AL Hook, M Taylor, AJ Urquhart… - Biomaterials, 2010 - Elsevier
… Note the prominent effect of the monomer 3-dimethylamino propyl acrylate (denoted by letter E) on reducing water contact angle except for monomer 4-tert-butylcyclohexyl acrylate (…
Number of citations: 118 www.sciencedirect.com
RG Lawson, PC Jurs - Journal of chemical information and …, 1990 - ACS Publications
A set of 143 acrylates drawn from the TSCA inventory havebeen investigated for structurally defined clusters of compounds to simplify sampling for future toxicity screening. Each …
Number of citations: 43 pubs.acs.org
N Luo, AT Metters, JB Hutchison, CN Bowman… - …, 2003 - ACS Publications
A polymer patterning technology based on photografting polymerization mediated by photoiniferter chemistry is presented as a simple microlithographic technique that affords flexibility …
Number of citations: 87 pubs.acs.org
EC Willis - 2018 - scholar.archive.org
Exploitation of natural resources via a well requires increasing lifetimes of those wells to become economically viable. Environmental and personnel safety is paramount. Development …
Number of citations: 2 scholar.archive.org

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